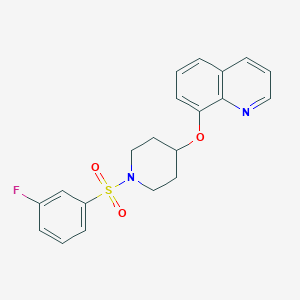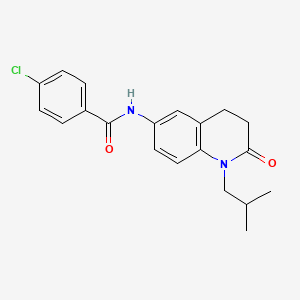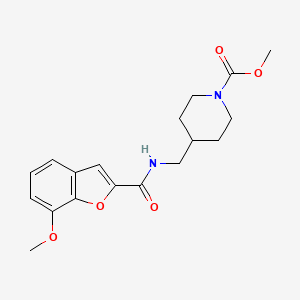
8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
カタログ番号 B2464418
CAS番号:
2034277-81-9
分子量: 386.44
InChIキー: LHSAQCZABHOMAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs, has been widely studied . Protodeboronation of alkyl boronic esters, a key step in the synthesis of such compounds, has been reported to be catalyzed using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline” consists of a quinoline group attached to a piperidin-4-yl group via an oxygen atom. The piperidin-4-yl group is further substituted with a 3-fluorophenylsulfonyl group.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is a key reaction in the synthesis of these compounds .科学的研究の応用
Antibacterial Activity
- Tetracyclic Quinolone Antibacterials : Research has demonstrated the synthesis of tetracyclic quinolone antibacterials with significant activity against both Gram-positive and Gram-negative bacteria. These compounds, like the one , have shown potent in vivo antibacterial activity without causing convulsions in animal models (Taguchi et al., 1992).
- Photochemistry in Aqueous Solutions : Studies on related quinolone compounds have explored their photochemical reactions in water, revealing insights into their stability and transformations under various conditions, which can be crucial for their effectiveness as antibacterials (Mella et al., 2001).
- Carbon Isosteres of Quinolone Antibacterials : Investigations into the antibacterial activity and DNA-gyrase inhibition of quinolone and naphthyridinecarboxylic acids have shown the potential of compounds with structures similar to the one . These compounds have displayed high antibacterial activity both in vitro and in vivo (Laborde et al., 1993).
Chemical Synthesis and Modifications
- Synthesis of Quinolinyl Derivatives : The synthesis of various derivatives of quinolinyl compounds, such as the one , has been directed by their use in creating biologically active compounds like bactericides and fungicides. The biological and pesticidal activity of these derivatives has been a key area of interest (Hafez et al., 1994).
- Quinolinium Fluorochromate as an Oxidant : The development of quinolinium fluorochromate (QFC) as an improved oxidant for organic substrates has been studied. QFC's properties, such as stability and solubility in organic solvents, make it a valuable tool in organic chemistry (Chaudhuri et al., 1994).
Antitumor and Anticancer Properties
- Antiproliferative Evaluation of Indenoquinoline Derivatives : Certain derivatives of indenoquinoline, which are structurally related to the compound , have been synthesized and evaluated for their antiproliferative, DNA binding affinity, and topoisomerase inhibitory activities. These studies highlight the potential of such compounds in cancer treatment (Tseng et al., 2010).
- 4-Aminoquinoline Derivatives as Anticancer Agents : Research has focused on the design and synthesis of 4-aminoquinoline derivatives, aiming to enhance their anticancer activities. These studies are important for understanding how modifications in the quinoline structure can impact its efficacy against cancer (Solomon et al., 2019).
特性
IUPAC Name |
8-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-16-6-2-7-18(14-16)27(24,25)23-12-9-17(10-13-23)26-19-8-1-4-15-5-3-11-22-20(15)19/h1-8,11,14,17H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSAQCZABHOMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![4,6-Dimethyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2464340.png)



![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2464348.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2464349.png)

![8-methyl-10-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methyl]-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2464351.png)

![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)
![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)